molecular formula C17H15F4NO2 B2742651 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide CAS No. 1172571-44-6

2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Cat. No.: B2742651
CAS No.: 1172571-44-6
M. Wt: 341.306
InChI Key: BIRKAMKMQJBOLG-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide” is an organic compound containing a fluorophenyl group, a trifluoromethyl group, and an acetamide group. These functional groups could potentially impart unique chemical and physical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is often involved in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could impact its reactivity, polarity, and other properties .

Scientific Research Applications

Photochemical Reactions

2-(4-Fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide, similar to related compounds, undergoes distinct photochemical reactions in different solvents, which have implications for its stability and reactivity under light exposure. A study showed that flutamide, a closely related compound, exhibits different photoreactions in acetonitrile and 2-propanol solvents, highlighting the significance of solvent choice in the stability and photochemical behavior of such compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Fluorination Chemistry

The research on N-halogeno compounds, including perfluoro-[N-(4-pyridyl)acetamide], demonstrates the compound's ability to act as a site-selective electrophilic fluorinating agent. This has vast implications for synthesizing fluorinated organic molecules, which are of significant interest in pharmaceuticals and agrochemicals due to their enhanced stability and biological activity (Banks, Besheesh, & Tsiliopoulos, 1996).

Herbicidal Activity

The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides for herbicidal activities demonstrate the potential agricultural applications of such compounds. Bioassay results indicated that most compounds exhibited better herbicidal activities against dicotyledonous weeds, highlighting the potential of this compound derivatives in the development of new herbicides (Wu et al., 2011).

Enzyme-Catalyzed Acetylation

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the compound's relevance in synthesizing biologically active molecules. This reaction, catalyzed by immobilized lipase, underlines the importance of enzyme-catalyzed transformations in the efficient and selective synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or exploring its mechanism of action .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO2/c18-14-6-4-12(5-7-14)10-16(23)22-8-9-24-15-3-1-2-13(11-15)17(19,20)21/h1-7,11H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKAMKMQJBOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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